1-Cyclohexyl-4-(3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl)piperidine is a synthetic compound that functions primarily as a sigma-2 receptor agonist. It has garnered interest in pharmacological research due to its potential applications in cancer treatment and other therapeutic areas. The compound exhibits antineoplastic properties and has been investigated for its efficacy against various cancer cell lines, as well as its activity against SARS-CoV-2, the virus responsible for COVID-19 .
This compound belongs to the class of piperidine derivatives, which are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. It is specifically classified as a sigma-2 receptor ligand, with a binding affinity (Ki) of 0.68 nM, indicating its high potency in interacting with sigma-2 receptors . The compound's structural complexity arises from the incorporation of a methoxy-substituted tetrahydronaphthalene moiety, which contributes to its biological activity.
The synthesis of 1-Cyclohexyl-4-(3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl)piperidine involves several steps typically starting from commercially available precursors. The general synthetic route includes:
The specific conditions (solvents, temperatures, reaction times) can vary based on the chosen methodology but are crucial for optimizing yield and purity .
The compound undergoes various chemical reactions typical of piperidine derivatives. Notably:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create analogs for further study .
The primary mechanism of action for 1-Cyclohexyl-4-(3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl)piperidine involves its interaction with sigma-2 receptors. Upon binding to these receptors:
The physical properties of 1-Cyclohexyl-4-(3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl)piperidine include:
Chemical properties include:
These properties are critical for understanding how the compound behaves in biological systems and during synthesis .
1-Cyclohexyl-4-(3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl)piperidine has several scientific applications:
Sigma receptors constitute a distinct class of membrane-bound proteins initially misclassified as opioid receptors due to binding non-opioid benzomorphans like SKF-10,047. They were reclassified following demonstrations of negligible naloxone affinity. Two pharmacologically distinct subtypes exist: sigma-1 (S1R) and sigma-2 (S2R/TMEM97). The S1R is a 25-29 kDa chaperone protein residing primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM) domain. It possesses a unique trimeric structure with a single transmembrane domain and exhibits no homology to other mammalian proteins. S1R ligands include diverse compounds: antipsychotics (haloperidol), antidepressants (fluvoxamine), neurosteroids (DHEA), and hallucinogens (DMT, proposed endogenous ligand) [1] [7] [9].
The S2R, identified as transmembrane protein 97 (TMEM97/MAC30), is an 18-21 kDa protein with four transmembrane domains. It localizes to the ER, lysosomes, and plasma membrane and plays critical roles in cholesterol homeostasis (notably in Niemann-Pick type C disease) and cellular calcium regulation. Unlike S1R, no definitive endogenous S2R ligand is known. Exogenous ligands include ibogaine analogs, cyclohexylpiperazines (e.g., PB28), and tetrahydroisoquinolines [1] [5] [8]. Functionally, S1R modulates ion channels (K⁺, Ca²⁺), neurotransmitter release (dopamine, glutamate), ER-mitochondria Ca²⁺ signaling, and cellular stress responses. S2R regulates apoptosis, cell proliferation, and sphingolipid metabolism [1] [5] [7].
Table 1: Key Characteristics of Sigma Receptor Subtypes
Feature | Sigma-1 Receptor (S1R) | Sigma-2 Receptor (S2R/TMEM97) |
---|---|---|
Molecular Mass | 25-29 kDa | 18-21 kDa |
Transmembrane Domains | 1 | 4 |
Gene/Protein | SIGMAR1 (Chr 9p13) | TMEM97 |
Endogenous Ligand | Proposed: N,N-Dimethyltryptamine (DMT) | None Identified |
Key Functions | Molecular chaperone, Ca²⁺ signaling modulation, neuroprotection | Regulation of proliferation, apoptosis, cholesterol trafficking |
Selective Agonists | PRE-084, (+)-Pentazocine, Fluvoxamine | PB221, CB-64D, Siramesine |
Selective Antagonists | BD-1047, NE-100, Progesterone | CT1812, SM-21, SAS-0132 |
Sigma receptors exhibit pathophysiological significance in cancer and neurological conditions. In oncology, S2R/TMEM97 is markedly overexpressed in rapidly proliferating tumor cells compared to quiescent cells. Its expression correlates with tumor aggressiveness in gliomas, breast, prostate, lung, and pancreatic cancers. High S2R levels serve as a clinical biomarker for tumor proliferation status, detectable via positron emission tomography (PET) imaging agents like [¹⁸F]ISO-1 [1] [2] [5]. Ligands targeting S2R induce apoptosis through mitochondrial oxidative stress, ceramide elevation, and caspase activation. S1R is implicated in tumor cell survival via MAM stabilization and stress response modulation [5] [8].
In neurological disorders, S1R dysfunction contributes to Alzheimer’s disease (AD), Huntington’s disease (HD), amyotrophic lateral sclerosis (ALS), and schizophrenia. Post-mortem AD brains show reduced S1R density. S1R agonists (e.g., pridopidine, donepezil) demonstrate neuroprotection by preserving dendritic spines, regulating ER stress, and counteracting amyloid-β (Aβ) toxicity. S1R polymorphisms increase AD risk, particularly with APOE ε4 co-expression [4] [7]. S2R ligands are being explored for their role in mitigating Aβ neuronal binding and cognitive deficits [7] [10].
The therapeutic targeting of sigma receptors in pancreatic ductal adenocarcinoma (PDAC) and glioblastoma is driven by three factors:
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: 20965-69-9
CAS No.: